molecular formula C8H9N3S3 B2717684 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 879361-78-1

5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No. B2717684
CAS RN: 879361-78-1
M. Wt: 243.36
InChI Key: FTFAPWVWFHWHGG-UHFFFAOYSA-N
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Description

5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol, also known as TAT, is a compound that has gained attention in scientific research due to its potential applications in various fields. TAT is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. The compound has been synthesized using various methods, and its properties have been studied to understand its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol is not fully understood. However, studies have shown that this compound can interact with various enzymes and proteins, leading to the inhibition of their activity. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. This compound has also been found to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in the synthesis of melanin.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. This compound has also been found to exhibit anti-inflammatory and antioxidant activities. In vivo studies have shown that this compound can reduce the size of tumors in mice and improve the survival rate of mice with cancer.

Advantages and Limitations for Lab Experiments

5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has several advantages for lab experiments. It is relatively easy to synthesize, and its properties can be easily characterized using various spectroscopic techniques. This compound also exhibits potent biological activities, making it a useful tool for studying various biological processes. However, this compound has some limitations. It can be toxic in high concentrations, and its solubility in water is limited, making it challenging to use in aqueous solutions.

Future Directions

There are several future directions for the study of 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol. One potential direction is the synthesis of this compound derivatives with improved properties, such as increased solubility and reduced toxicity. Another direction is the study of the mechanism of action of this compound and its interactions with various enzymes and proteins. The potential applications of this compound in material science and environmental science also warrant further investigation. Overall, this compound has the potential to be a valuable tool in various fields of scientific research.

Synthesis Methods

5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol can be synthesized using different methods, including the reaction of 2-aminothiophenol with thiosemicarbazide in the presence of acetic acid. Another method involves the reaction of 2-aminothiophenol with thiosemicarbazide in the presence of phosphorus oxychloride. The yield of this compound depends on the method used, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit anticancer, antitumor, and antimicrobial activities. In material science, this compound has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and sensors. In environmental science, this compound has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

5-(2-thiophen-2-ylethylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S3/c12-8-11-10-7(14-8)9-4-3-6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFAPWVWFHWHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC2=NNC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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